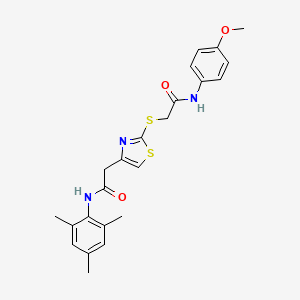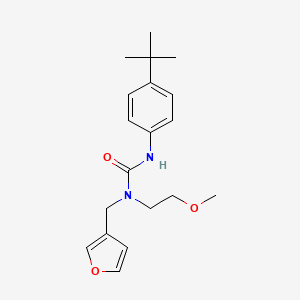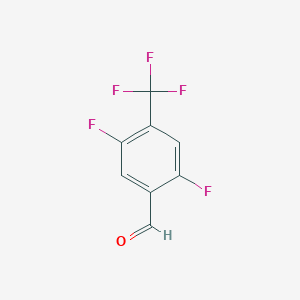![molecular formula C15H12Cl2N2O B2896550 3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea CAS No. 338413-48-2](/img/structure/B2896550.png)
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea, also known as CCPEU, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CCPEU belongs to the family of urea derivatives and has been shown to exhibit strong antitumor activity in various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity and Cuticle Deposition Interference A study highlighted two new insecticides, including a compound similar to 3-(4-Chlorophenyl)-1-[(E)-2-(4-Chlorophenyl)Ethenyl]Urea, which interfere with cuticle deposition in insects. These compounds demonstrate a new class of insecticides with a novel mode of action, showing effectiveness across different insect orders and expected safety towards mammals. The primary mechanism involves preventing successful molting or pupation by interfering with cuticle deposition, leading to insect death (Mulder & Gijswijt, 1973).
Environmental Occurrence and Analysis Research on triclocarban, a compound with a similar structure, focused on its role as a polychlorinated phenyl urea pesticide used in personal care products. Despite extensive use, its environmental presence was poorly understood due to analytical challenges. A new method for analyzing triclocarban in aquatic environments was developed, revealing its widespread but underreported contamination in U.S. water resources (Halden & Paull, 2004).
Optoelectronic Applications A study on a novel chalcone derivative closely related to 3-(4-Chlorophenyl)-1-[(E)-2-(4-Chlorophenyl)Ethenyl]Urea explored its electronic, optical, and nonlinear optical properties through computational methods. The investigation revealed promising applications for this compound in optoelectronic device fabrication, highlighting its superior properties compared to traditional materials like urea (Shkir et al., 2018).
Photocatalytic Degradation and Hydrogen Production Research demonstrated the use of titania photocatalysts modified with dual surface components, including the degradation of organic pollutants such as 4-chlorophenol and urea, and simultaneous hydrogen production. This dual-function photocatalysis, facilitated by the synergistic effect of anions and metal deposits on TiO2, presented an innovative approach to environmental remediation and sustainable energy production (Kim, Monllor-Satoca, & Choi, 2012).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-2-(4-chlorophenyl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-10H,(H2,18,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXTNMIRZGFDN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

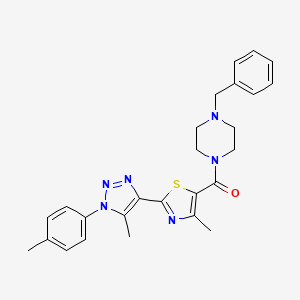
![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)
![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)
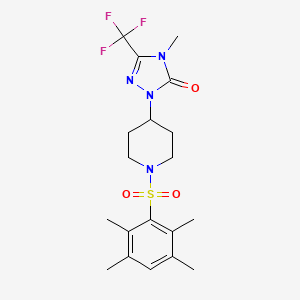

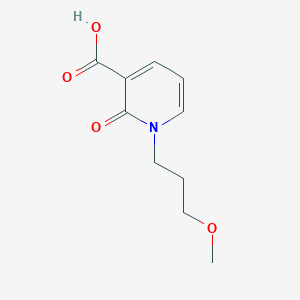
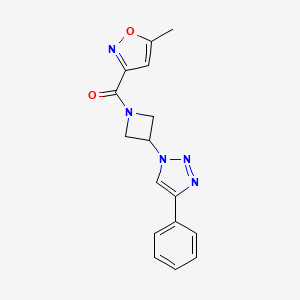
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
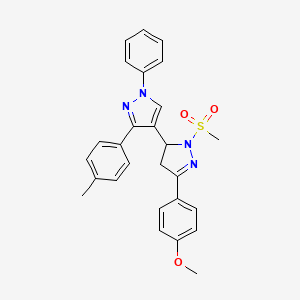
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)
